molecular formula C7H5ClINO2 B1373154 2-Amino-5-chloro-3-iodobenzoic acid CAS No. 64724-23-8

2-Amino-5-chloro-3-iodobenzoic acid

Cat. No. B1373154
CAS RN: 64724-23-8
M. Wt: 297.48 g/mol
InChI Key: VJRDUSOUTARJDM-UHFFFAOYSA-N
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Patent
US07867949B2

Procedure details

To a mixture of 1.5 g of 2-amino-5-chlorobenzoic acid and 100 ml of N,N-dimethylformamide was added 2.7 g of N-iodosuccinimide at room temperature, and the mixture was stirred at room temperature for 24 hours. After 30 ml of water was poured into the reaction mixture, the mixture was extracted with ethyl acetate three times. The organic layers were combined, washed with an aqueous saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain 1.2 g of 2-amino-5-chloro-3-iodobenzoic acid of the formula:
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].CN(C)C=O.[I:17]N1C(=O)CCC1=O>O>[NH2:1][C:2]1[C:10]([I:17])=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate three times
WASH
Type
WASH
Details
washed with an aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C=C1I)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.